tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate
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Overview
Description
tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate is a complex organic compound with a unique structure that includes an imidazo[1,2-a][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate typically involves multiple steps starting from commercially available precursors. One common approach involves the condensation of appropriate amines with diazepine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inhibiting certain enzymes or disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-3-yl)propanoate: Another compound with a similar imidazo core, used in protein degradation studies.
5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives: Known for their antimicrobial properties.
Uniqueness
tert-butyl6-amino-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine-8-carboxylate is unique due to its specific diazepine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl 6-amino-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-7-9(13)6-15-5-4-14-10(15)8-16/h4-5,9H,6-8,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGZCFBTQOOPIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C=CN=C2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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